3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is a heterocyclic compound that belongs to the benzodiazepine family, which is renowned for its diverse pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This compound is particularly significant in both chemical synthesis and biological research due to its potential interactions with various biological targets.
The compound is cataloged under the identifier 103343-65-3 and can be found in databases such as PubChem, where detailed information about its structure and properties is provided.
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one is classified as a benzodiazepine derivative. Benzodiazepines are characterized by their fusion of a benzene ring and a diazepine ring, which contributes to their pharmacological efficacy.
The synthesis of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one typically involves various methods that utilize specific precursors under controlled conditions. A common synthetic route involves:
Industrial production may employ continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance yield and purity .
The synthesis process requires careful control of reaction conditions to minimize side reactions and maximize the yield of the desired compound. Inert atmospheres are often used to prevent unwanted reactions during synthesis.
The molecular structure of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one can be represented by the following InChI:
The compound has a molecular formula of and features a complex arrangement of rings that are characteristic of benzodiazepines.
The InChI Key for this compound is MWASGDJOVNIDEM-UHFFFAOYSA-N, which can be used for database searches to retrieve additional information regarding its properties and applications.
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one participates in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize new derivatives with potentially improved efficacy.
The mechanism of action of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one primarily involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances GABA's inhibitory effects, which leads to anxiolytic and sedative properties.
Research indicates that this compound exhibits a high affinity for specific GABA receptor subtypes, although detailed pathways and interactions remain an area of ongoing investigation.
The physical properties of 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one include:
Chemical properties include stability under standard laboratory conditions and reactivity towards various reagents used in synthetic chemistry. The compound's solubility in organic solvents makes it suitable for various chemical applications.
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one has several applications in scientific research:
Table 1: Structural Comparison of Key Benzodiazepine Scaffolds
Core Structure | Fusion Type | Representative Derivative | Key Functional Groups |
---|---|---|---|
Benzo[e][1,4]diazepin-2-one | Linearly fused | 3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one | 2-carbonyl, 3-amino, 1-methyl, 5-phenyl |
Benzo[c][1,4]diazepin-2-one | Angulated fused | Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one) | 2-carbonyl, N1-methyl, C5-phenyl |
Imidazo-fused | Tricyclic | Midazolam (imidazo[1,5-a][1,4]benzodiazepine) | Fused imidazole ring, 2-carbonyl |
The discovery of classical 1,4-benzodiazepines (e.g., chlordiazepoxide in 1960) revolutionized psychopharmacology, establishing the therapeutic potential of diazepine-based scaffolds [4]. While early research prioritized the benzo[c]-fused system for CNS applications, the benzo[e] isomer emerged later as a versatile pharmacophore for non-GABAergic targets. Seminal work in the 2000s demonstrated that substituted benzo[e][1,4]diazepin-2-ones could yield potent metabotropic glutamate receptor (mGluR) antagonists. For instance, Adam et al. developed 7-substituted 1,3-dihydro-benzo[b][1,4]diazepin-2-ones exhibiting nanomolar potency as non-competitive mGluR2/3 antagonists, with oral activity confirmed in vivo (reversal of LY354740-induced hypolocomotion in mice) [1]. Concurrently, Ding et al. leveraged the benzo[e] scaffold to design endothelin receptor antagonists, culminating in compounds like rac-39au—a 1,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-one derivative showing superior in vivo efficacy over ambrisentan in lowering blood pressure in hypertensive rat models [9]. This shift underscored the scaffold’s adaptability beyond neuroscience, enabling modulation of G-protein-coupled receptors (GPCRs) and enzymes.
The introduction of an amino group at position 3 of the benzo[e][1,4]diazepin-2-one core profoundly alters pharmacological profiles. Unlike classical C3-unsubstituted benzodiazepines acting as positive allosteric modulators at GABAA receptors (binding at the α/γ subunit interface) [2] [4], 3-amino derivatives often exhibit distinct mechanisms:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: